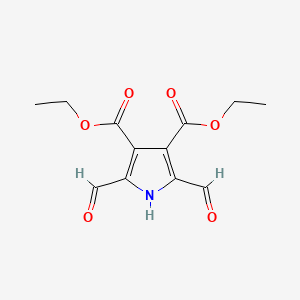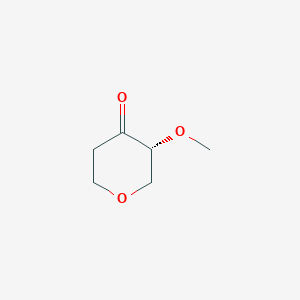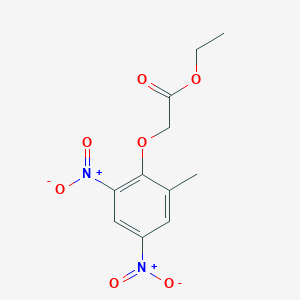![molecular formula C16H15N3O2S2 B3157787 2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid CAS No. 852408-85-6](/img/structure/B3157787.png)
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid
Descripción general
Descripción
2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid (PTTPC) is a novel heterocyclic compound with a broad range of applications in the field of medicinal chemistry. It is a pyridinethione derivative that has been studied for its potential as an anti-inflammatory, anti-cancer, anti-viral and anti-fungal agent. PTTPC is also known as thiazolylpiperidine-7-carboxylic acid and is a member of the thiazole family of heterocyclic compounds. PTTPC has been the subject of numerous studies in recent years, with its potential applications in the fields of medicinal chemistry, pharmacology and toxicology being explored.
Aplicaciones Científicas De Investigación
PTTPC has been studied for its potential applications in the field of medicinal chemistry. It has been investigated as an anti-inflammatory agent, with studies showing that PTTPC can reduce the production of pro-inflammatory cytokines and chemokines. It has also been studied for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in a variety of cancer cell lines. PTTPC has also been studied for its potential as an anti-viral and anti-fungal agent, with studies showing that it can inhibit the replication of a variety of viruses and fungi.
Mecanismo De Acción
PTTPC has been found to act as an inhibitor of the NF-κB signaling pathway. It binds to the p50 subunit of NF-κB, preventing its activation and thus inhibiting the production of pro-inflammatory cytokines and chemokines. PTTPC has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation. PTTPC has also been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
PTTPC has been found to have a range of biochemical and physiological effects. In vitro studies have shown that PTTPC can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins. In addition, PTTPC has been found to induce apoptosis in a variety of cancer cell lines, as well as inhibit the replication of a variety of viruses and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of PTTPC in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, making it accessible to a wide range of laboratories. In addition, it has been found to be relatively stable, with a shelf life of up to two years. However, there are some limitations to using PTTPC in laboratory experiments. It is a relatively new compound, and thus the full range of its potential applications is still unknown. In addition, the use of PTTPC in laboratory experiments may require specialized equipment, as it is a relatively unstable compound.
Direcciones Futuras
The potential applications of PTTPC are still being explored, and there are a number of future directions that could be taken. Further research could be done to investigate the potential of PTTPC as an anti-inflammatory, anti-cancer, anti-viral and anti-fungal agent. In addition, further research could be done to investigate the potential of PTTPC as a therapeutic agent in the treatment of a variety of diseases, such as diabetes, cardiovascular diseases, and neurological disorders. Finally, further research could be done to investigate the potential of PTTPC as a tool in drug discovery and development.
Propiedades
IUPAC Name |
2-piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15(21)10-9-11(12-5-4-8-22-12)17-14-13(10)23-16(18-14)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIHINIEXBTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3157710.png)



![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3157729.png)



![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)

![2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157776.png)
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)
![Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)](/img/structure/B3157799.png)